(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-12,17,19H,13-16,18H2,1H3,(H,26,27,28,31)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBBARRUBQKWJY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its biological activity, particularly in relation to its role as an acetylcholinesterase inhibitor (AChEI) and its implications in treating neurodegenerative diseases.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a benzylpiperazine moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of 420.50 g/mol. The IUPAC name is (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : A condensation reaction between an aldehyde and a guanidine derivative forms the pyrimidine structure.
- Introduction of the Benzylpiperazine Moiety : A nucleophilic substitution reaction incorporates the benzylpiperazine group.
- Attachment of the Methoxyphenyl Group : This is achieved through acylation or similar reactions to yield the final product.
The primary mechanism by which (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide exerts its biological effects is through inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
Acetylcholinesterase Inhibition
Recent studies have identified (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide as a potent AChEI. The compound has demonstrated significant inhibitory activity against AChE in vitro, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .
Table 1: Biological Activity Data
| Compound Name | AChE Inhibition IC50 (µM) | Reference |
|---|---|---|
| (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide | 0.85 | |
| Standard AChEI (Donepezil) | 0.10 |
Neuroprotective Effects
In addition to AChE inhibition, this compound has shown potential neuroprotective effects in various cellular models. It appears to mitigate oxidative stress-induced neuronal damage, suggesting that it may also possess antioxidant properties .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Studies : Animal models treated with (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide exhibited improved cognitive function as assessed by behavioral tests such as the Morris water maze.
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and the active site of AChE, supporting its potential as an effective inhibitor .
Scientific Research Applications
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide: Applications in Scientific Research
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound with potential biological activities, drawing significant attention in medicinal chemistry. Its primary application lies in its role as an acetylcholinesterase inhibitor (AChEI) for treating neurodegenerative diseases.
The compound primarily exerts biological effects through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting AChE increases acetylcholine levels, enhancing cholinergic transmission, which can be beneficial for conditions like Alzheimer's disease. Studies have identified this compound as a potent AChEI, demonstrating significant inhibitory activity against AChE in vitro, making it a candidate for therapeutic development.
Neuroprotective Effects
In addition to AChE inhibition, the compound has shown potential neuroprotective effects in cellular models, mitigating oxidative stress-induced neuronal damage and suggesting antioxidant properties.
Case Studies
- In Vivo Studies: Animal models treated with (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide exhibited improved cognitive function in behavioral tests like the Morris water maze.
- Molecular Docking Studies: Computational studies have demonstrated favorable binding interactions between the compound and the active site of AChE, supporting its potential as an effective inhibitor.
Disclaimer
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acrylamide derivatives, focusing on core scaffolds, substituents, and biological activities.
Core Structure Variations
- Target Compound : Pyrimidine core with a 4-benzylpiperazine substituent.
- Compound 8g (): Thieno[2,3-d]pyrimidine core, linked to a 3,4-dichlorophenylamino group and 4-methoxyphenyl acrylamide. Exhibits potent cytotoxicity (IC50 = 33 nM against HeLa cells) .
- Compound 16 (): Pyrrolo[2,3-d]pyrimidine core with a 4-methylpiperazinylphenyl group.
Substituent Effects
Key Observations:
4-Methoxyphenyl Acrylamide : A common feature in compounds with cytotoxic or kinase-inhibitory activity (e.g., 8g ). The methoxy group likely enhances π-π stacking or hydrogen-bonding interactions with target proteins.
Benzylpiperazine vs.
Heterocyclic Cores: Thieno- and pyrrolo-pyrimidine cores (e.g., 8g, ) may confer distinct binding affinities compared to simple pyrimidine derivatives due to increased rigidity and surface area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
